Trilead dicitrate

Overview

Description

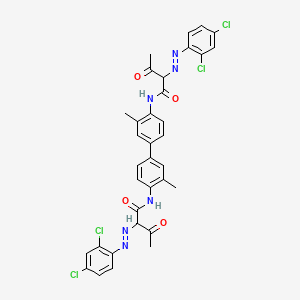

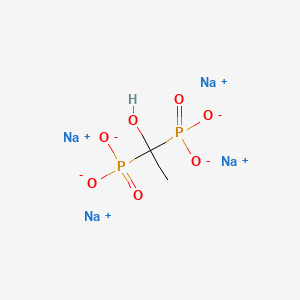

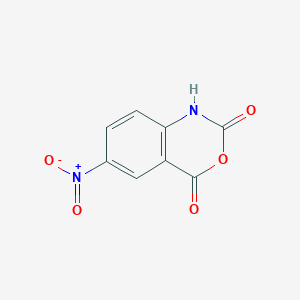

Trilead dicitrate, also known as Lead(II) citrate tribasic trihydrate, is a compound used in laboratory chemicals and the synthesis of substances . Its molecular formula is C12H10O14Pb3 and its molecular weight is 1000 g/mol.

Molecular Structure Analysis

The molecular structure of trilead dicitrate can be determined using techniques such as X-ray crystallography and electron diffraction . These techniques allow for the determination of three-dimensional molecular structures, even from sub-μm microcrystals .Scientific Research Applications

Lead Citrate in Scientific Research: Lead citrate, also known as Trilead dicitrate, is a versatile compound with several applications in scientific research. Below is an overview of potential applications based on the available information:

Lead Ion Detection

It may be involved in detection technologies for lead ions in water, which include various methods like spectrophotometry and electrochemical techniques .

Material Synthesis

Lead citrate serves as a precursor in the synthesis of materials, such as in the green recycling of spent lead acid battery paste .

Nanoparticle Production

It is used in the biogenic synthesis of lead-based nanoparticles, which have applications in sensors, ceramics, glasses, pigments, batteries, and solar cells .

Physicochemical Studies

Inorganic citrates like lead citrate are studied for their solubility, boiling points, freezing points, and other physicochemical properties .

Safety and Hazards

Trilead dicitrate is classified as having acute toxicity, both oral (Category 4, H302) and inhalation (Category 4, H332). It may cause cancer (Carcinogenicity Category 1B, H350) and may cause damage to organs through prolonged or repeated exposure (Specific target organ toxicity - repeated exposure Category 2, H373). It is very toxic to aquatic life with long-lasting effects (Short-term (acute) aquatic hazard Category 1, H400; Long-term (chronic) aquatic hazard Category 1, H410) .

Mechanism of Action

Target of Action

Trilead dicitrate, also known as lead citrate, is primarily used as an enhancer for heavy metal staining in electron microscopy . This compound binds to osmium and uranyl acetate, enhancing contrast in many cellular structures .

Mode of Action

The interaction of trilead dicitrate with its targets results in enhanced contrast in cellular structures. This is achieved by the binding of lead citrate to osmium and uranyl acetate . The binding of lead citrate to these targets enhances the visibility of various cellular structures under electron microscopy, making it a valuable tool in cellular and molecular biology research .

Biochemical Pathways

The biochemical pathways affected by trilead dicitrate are primarily related to the visualization of cellular structures. By binding to osmium and uranyl acetate, lead citrate enhances the contrast in many cellular structures, affecting the pathway of electron microscopy imaging . This allows for a more detailed examination of cellular structures and their functions .

Result of Action

The primary result of trilead dicitrate’s action is the enhanced contrast in cellular structures when viewed under electron microscopy . This enhanced contrast allows for a more detailed and clear visualization of various cellular structures, aiding in the study and understanding of cellular and molecular biology .

properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQPTLCRWVZIQZ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pb+2].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O14Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889425 | |

| Record name | Lead citrate (Pb3(C6H5O7)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1.0e+03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Corrosive solid; Slightly soluble in water; [MSDSonline] | |

| Record name | Lead(II) citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2522 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Trilead dicitrate | |

CAS RN |

512-26-5, 14450-60-3 | |

| Record name | Trilead dicitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014450603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lead salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lead(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead citrate (Pb3(C6H5O7)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilead dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of lead citrate?

A1: Lead citrate has a molecular formula of Pb3(C6H5O7)2 []. Its molecular weight is 985.76 g/mol [].

Q2: Are there any spectroscopic data available for lead citrate?

A2: Yes, researchers have used several techniques to characterize lead citrate. For example, X-ray diffraction (XRD) analysis reveals information about its crystal structure [, , ]. Thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) provide insights into its thermal decomposition behavior [].

Q3: What is the typical morphology of lead citrate crystals?

A3: The morphology of lead citrate crystals can vary depending on synthesis conditions. Studies report morphologies ranging from crystal flakes [] and columnar structures [, ] to sheets and rods [].

Q4: How does the dissolution of lead citrate in sodium citrate solution behave?

A5: The dissolution of lead citrate in sodium citrate solution is significantly influenced by temperature, sodium citrate concentration, and the presence of citric acid. Higher temperatures and increased sodium citrate concentrations enhance dissolution []. Interestingly, adding citric acid to the solution actually inhibits the dissolution of lead citrate [].

Q5: What is a prominent application of lead citrate in scientific research?

A6: Lead citrate is widely utilized as an electron-opaque stain in electron microscopy []. It enhances the electron-scattering properties of biological materials, allowing for better visualization of cellular components like cytoplasmic membranes, ribosomes, glycogen, and nuclear material [].

Q6: How does lead citrate function as an electron microscopy stain?

A7: Lead citrate, soluble in basic solutions, acts as a chelating agent with a strong affinity for lead ions []. When applied to biological samples, tissue binding sites, often organophosphates or other anionic species, sequester lead from the lead citrate solution, resulting in selective staining [].

Q7: Can lead citrate be used as a precursor in material synthesis?

A8: Yes, lead citrate serves as a key precursor in the green recycling of spent lead-acid battery paste []. It can be further processed to yield lead oxide powders [, ] and even hierarchical porous carbon monoliths and lead/carbon composites [].

Q8: What are the advantages of using lead citrate in lead-acid battery recycling?

A10: Utilizing lead citrate in lead-acid battery recycling offers a greener alternative to conventional high-temperature pyrometallurgical processes []. The latter generates significant environmental concerns due to the release of sulfur dioxide gas and lead particulates []. Lead citrate synthesis, often carried out at room temperature, avoids these drawbacks and contributes to a more sustainable recycling process [, ].

Q9: How does the presence of hydrogen peroxide affect the lead citrate synthesis from lead waste?

A11: When the lead waste contains PbO, the addition of hydrogen peroxide to the citric acid solution enhances the formation of lead citrate. Optimal results are achieved with a PbO to hydrogen peroxide molar ratio ranging from 1:0.1 to 1:4, and a PbO to citric acid molar ratio ranging from 1:1 to 1:7 [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Bi-1H-indene]-1,1'-dione, 2,2',3,3'-tetrahydro-2,2',3,3,3',3'-hexahydroxy-](/img/structure/B1584599.png)